REACTION_CXSMILES
|
C1C=C(O[C:8](OC2N=CC=CC=2)=[S:9])N=CC=1.[NH2:17][C:18]1[CH:26]=[CH:25][CH:24]=[C:23]2[C:19]=1[CH2:20][C:21](=[O:27])[NH:22]2>CN(C)C1C=CN=CC=1.C(Cl)Cl>[N:17]([C:18]1[CH:26]=[CH:25][CH:24]=[C:23]2[C:19]=1[CH2:20][C:21](=[O:27])[NH:22]2)=[C:8]=[S:9]
|
Name
|
|
Quantity
|
0.983 g
|
Type
|
reactant
|
Smiles
|
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
|
Name
|
|
Quantity
|
0.523 g
|
Type
|
reactant
|
Smiles
|
NC1=C2CC(NC2=CC=C1)=O
|
Name
|
|
Quantity
|
0.086 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at room temperature for two hours during which time a soluble solution forms
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methylene chloride is removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the crude residue is purified via silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
the solvents removed by rotary evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=C2CC(NC2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.531 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |